Home > Products > Screening Compounds P267 > RGS4 inhibitor 13
RGS4 inhibitor 13 -

RGS4 inhibitor 13

Catalog Number: EVT-10903699
CAS Number:
Molecular Formula: C7H12N2O3S
Molecular Weight: 204.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RGS4 inhibitor 13 was identified through high-throughput screening methods that aimed to find selective inhibitors of RGS4. This compound belongs to a class of small molecule inhibitors targeting RGS proteins, specifically designed to modulate their interaction with G protein alpha subunits. The classification of RGS4 inhibitor 13 falls under pharmacological agents aimed at influencing signal transduction pathways, particularly those mediated by G protein-coupled receptors.

Synthesis Analysis

Methods and Technical Details

The synthesis of RGS4 inhibitor 13 involves several steps that typically include the formation of key intermediates followed by cyclization and functional group modifications. The initial synthetic route often starts from readily available precursors, such as ethyl bromoacetate or substituted anilines, which undergo nucleophilic substitution and subsequent reactions to form the desired molecular structure.

For example, one synthesis pathway may involve:

  1. Formation of Amino Acetate: Reacting ethyl bromoacetate with an appropriate amine in the presence of a base (e.g., sodium acetate).
  2. Ureido Acetate Formation: Subjecting the amino acetate to isocyanate under reflux conditions.
  3. Cyclization: Utilizing sodium hydride to promote cyclization, yielding the final product.

This multi-step process is crucial for achieving the desired potency and selectivity against RGS4 while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of RGS4 inhibitor 13 can be characterized by its core scaffold, which typically includes aromatic rings and functional groups that enhance its binding affinity for RGS4. Detailed structural data can be obtained through techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which provide insights into the three-dimensional arrangement of atoms within the molecule.

Key features often include:

  • Aromatic Rings: Contributing to π-π stacking interactions with the target protein.
  • Functional Groups: Such as halogens or alkyl chains that modulate solubility and binding efficiency.
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing RGS4 inhibitor 13 are characterized by specific transformations that enhance its biological activity. For example:

  • Nucleophilic Substitution: This reaction is essential for introducing functional groups that improve selectivity.
  • Cyclization Reactions: These are crucial for forming ring structures that stabilize the compound's conformation.

Each reaction step must be optimized for yield and purity, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time.

Mechanism of Action

Process and Data

RGS4 inhibitor 13 functions by binding to the RGS4 protein, inhibiting its ability to accelerate GTP hydrolysis on G protein alpha subunits. This inhibition effectively prolongs the active state of G proteins, enhancing downstream signaling pathways associated with various physiological responses.

The mechanism can be summarized as follows:

  1. Binding: The inhibitor selectively binds to the RGS4 protein.
  2. Inhibition of GAP Activity: By preventing RGS4 from facilitating GTP hydrolysis, it maintains higher levels of active G proteins.
  3. Enhanced Signaling: This leads to increased signaling through G protein-coupled receptors, which can have therapeutic effects in conditions like pain management.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

RGS4 inhibitor 13 exhibits specific physical and chemical properties that influence its pharmacokinetics:

  • Molecular Weight: Typically around 300-500 g/mol, which is favorable for cellular penetration.
  • Solubility: Improved solubility compared to earlier analogs enhances bioavailability.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Analyses such as high-performance liquid chromatography can be employed to assess purity and stability over time.

Applications

Scientific Uses

RGS4 inhibitor 13 has significant potential applications in scientific research and therapeutic development:

  • Neuroscience Research: Investigating the role of G protein signaling in neurological disorders.
  • Pain Management Studies: Evaluating its efficacy in enhancing analgesic pathways mediated by opioid receptors.
  • Drug Development: Serving as a lead compound for further optimization in creating more potent and selective inhibitors targeting RGS proteins.
Introduction to Regulator of G-Protein Signaling 4 as a Therapeutic Target

Regulator of G-protein signaling 4 is a critical intracellular regulatory protein that functions as a GTPase-activating protein for Gα subunits of heterotrimeric G proteins. By accelerating GTP hydrolysis on activated Gα subunits, Regulator of G-protein signaling 4 potently suppresses signaling downstream of G-protein-coupled receptors [1] [4]. This molecular activity positions Regulator of G-protein signaling 4 as a key modulator of numerous physiological processes, including neurotransmission, cardiac function, and cellular proliferation. The protein exhibits heterogeneous expression patterns, with particularly high concentrations in the central nervous system regions such as the cortex, thalamus, and striatum, where it regulates dopaminergic, muscarinic, and adenosine receptor signaling pathways [1] [7].

Dysregulation of Regulator of G-protein signaling 4 has been implicated in multiple pathophysiological states. In Parkinson disease models, Regulator of G-protein signaling 4 overexpression exacerbates motor deficits by inhibiting dopamine D2 receptor signaling in striatal neurons [7] [10]. Epileptogenesis involves Regulator of G-protein signaling 4-mediated suppression of neuroprotective adenosine A1 receptor signaling, while neuropathic pain states demonstrate upregulated Regulator of G-protein signaling 4 expression that dampens analgesic G-protein-coupled receptor signaling [3] [9]. Cancer biology investigations reveal that Regulator of G-protein signaling 4 modulates protease-activated receptor 4-driven proliferation in colon cancer cell lines, indicating oncogenic potential [6].

The therapeutic rationale for targeting Regulator of G-protein signaling 4 stems from its position as a nodal regulator of G-protein-coupled receptor signaling cascades. Selective inhibition potentially offers advantages over direct G-protein-coupled receptor targeting by amplifying endogenous receptor signaling with spatial and temporal precision. The tissue-specific expression profile of Regulator of G-protein signaling 4 provides an additional layer of selectivity unattainable with conventional G-protein-coupled receptor drugs [4] [7]. These attributes have stimulated significant interest in developing small molecule inhibitors of Regulator of G-protein signaling 4 as novel therapeutics for neurological disorders, chronic pain conditions, and sensory deficits [5] [9].

Properties

Product Name

RGS4 inhibitor 13

IUPAC Name

2-ethyl-4-(2-methoxyethyl)-1,2,4-thiadiazolidine-3,5-dione

Molecular Formula

C7H12N2O3S

Molecular Weight

204.25 g/mol

InChI

InChI=1S/C7H12N2O3S/c1-3-9-6(10)8(4-5-12-2)7(11)13-9/h3-5H2,1-2H3

InChI Key

NCTIMJFWDQCLDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(C(=O)S1)CCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.